methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
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Overview
Description
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research .
Biochemical Pathways
It’s possible that the compound interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its therapeutic efficacy .
Result of Action
Understanding these effects is crucial for predicting the compound’s potential therapeutic applications .
Chemical Reactions Analysis
Methyl 6’-Desmethyl-4’-tosylmycophenolate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 6’-Desmethyl-4’-tosylmycophenolate is widely used in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Comparison with Similar Compounds
Methyl 6’-Desmethyl-4’-tosylmycophenolate can be compared with other similar compounds, such as:
Mycophenolate Mofetil: A prodrug of mycophenolic acid used as an immunosuppressant.
Mycophenolic Acid: An active metabolite with immunosuppressive properties.
Tosylmycophenolate Derivatives: Various derivatives with different functional groups attached to the mycophenolate core.
Methyl 6’-Desmethyl-4’-tosylmycophenolate is unique due to its specific structural modifications, which may confer distinct biochemical properties and applications .
Properties
IUPAC Name |
methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)30-4)22(26)16(3)19-13-31-24(27)21(19)23/h5-7,9-10,26H,8,11-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPZJOYMPITMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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